

Application Notes and Protocols for M-31850 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

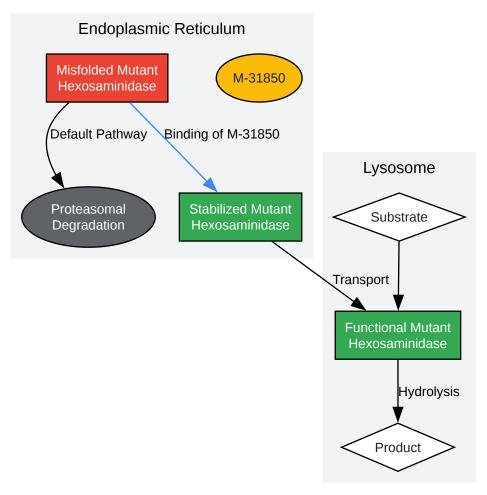
M-31850 is a potent, cell-permeable, competitive inhibitor of human lysosomal β-N-acetylhexosaminidase (Hex).[1][2] It was identified through a high-throughput screening (HTS) campaign as a novel, non-carbohydrate-based inhibitor that can act as a pharmacological chaperone.[1] Pharmacological chaperones are small molecules that can stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity. This property makes **M-31850** a valuable tool for studying lysosomal storage diseases such as Tay-Sachs and Sandhoff disease, where Hex activity is deficient. These application notes provide detailed protocols for utilizing **M-31850** in high-throughput screening assays to identify novel Hex inhibitors and to evaluate its function as a pharmacological chaperone in a cellular context.

Mechanism of Action

M-31850 acts as a competitive inhibitor of both human Hex A and Hex B isozymes.[1][2] By binding to the active site of the enzyme, it prevents the hydrolysis of its natural substrates. In the context of certain enzyme mutations that cause protein misfolding and premature degradation, the binding of a pharmacological chaperone like **M-31850** can stabilize the folded conformation of the enzyme in the endoplasmic reticulum. This stabilization allows the mutant enzyme to pass the cell's quality control system and be transported to the lysosome, where it can exert some residual catalytic activity.



Mechanism of Action of M-31850 as a Pharmacological Chaperone



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M-31850 as a pharmacological chaperone.

Quantitative Data Summary

The following table summarizes the inhibitory potency of **M-31850** against various β -hexosaminidase isozymes.



Enzyme Target	IC50 (μM)	Ki (μM)	Notes	Reference
Human Hexosaminidase A (Hex A)	6.0 ± 1.8	-	[1][2]	_
Human Hexosaminidase B (Hex B)	3.1 ± 1.5	-	[1][2]	
Jack Bean Hexosaminidase (JBHex)	280 ± 40	-	[1]	
Streptomyces plicatus Hex (SpHex)	> 500	-	[1]	
O-GlcNAcase (hOGN)	> 1000	-	Not an inhibitor	[1]
Overall Hex (competitive inhibition)	-	0.8	[2]	

Experimental Protocols

Protocol 1: High-Throughput Screening for β-Hexosaminidase Inhibitors

This protocol describes a fluorescence-based enzyme assay suitable for HTS to identify inhibitors of β -hexosaminidase. The assay is based on the protocol used for the discovery of **M-31850**.[1]

Materials:

- Purified human placental β-hexosaminidase (Hex A/B mixture)
- M-31850 (as a positive control)



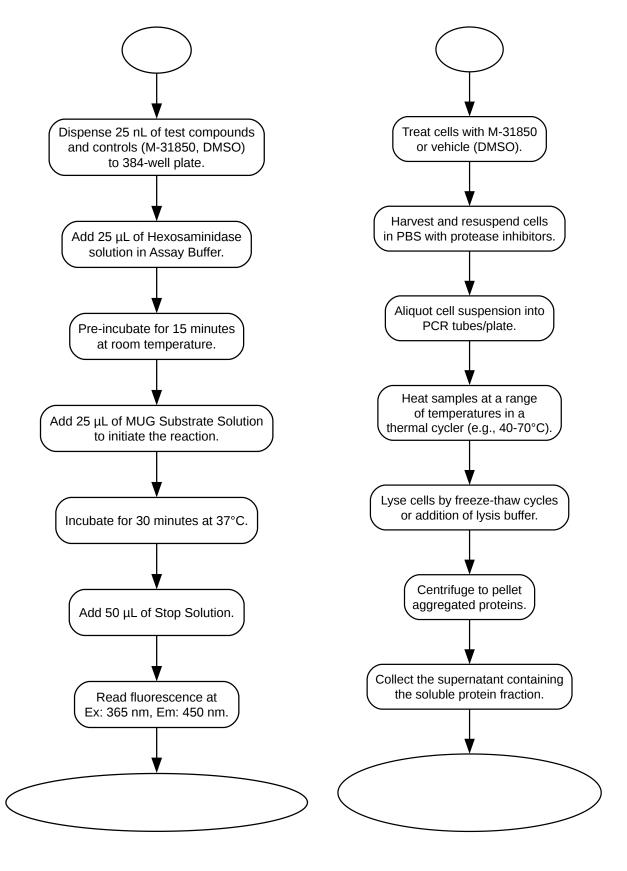




- Compound library for screening
- Assay Buffer: 10 mM Citrate-Phosphate buffer, pH 4.3, containing 0.025% Human Serum Albumin (HSA)
- Substrate Solution: 4-methylumbelliferyl-N-acetyl- β -D-glucosaminide (MUG) at 75 μ M in Assay Buffer
- Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5
- 384-well black, clear-bottom microplates
- Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:





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References

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- 2. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
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